molecular formula C7H10N2O3 B7865940 Methyl 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetate

Methyl 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetate

Cat. No.: B7865940
M. Wt: 170.17 g/mol
InChI Key: KWQOQZINWDHMJE-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetate (CAS: 1251328-64-9) is a pyrazole-derived ester compound with a molecular formula of C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol . It features a hydroxyl group adjacent to the ester moiety, which distinguishes it from simpler pyrazole acetates. This structural motif may enhance its reactivity in synthetic applications, particularly in pharmaceuticals or agrochemicals. The compound is typically available at ≥97% purity and is listed as "In Stock" in research catalogs .

Properties

IUPAC Name

methyl 2-hydroxy-2-(1-methylpyrazol-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-9-4-5(3-8-9)6(10)7(11)12-2/h3-4,6,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQOQZINWDHMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

A widely cited method involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with methyl glyoxylate under basic conditions. The reaction proceeds via nucleophilic attack of the pyrazole aldehyde’s α-carbon on the electrophilic carbonyl group of methyl glyoxylate. Potassium hydroxide in methanol or ethanol serves as the base, with reflux temperatures (60–80°C) driving the reaction to completion within 8–12 hours .

Key Data:

ParameterValueSource
SolventMethanol/Ethanol
BaseKOH (1.2 equiv)
Temperature60–80°C
Reaction Time8–12 hours
Yield68–74%

This method prioritizes simplicity but faces challenges in controlling stereochemistry due to the formation of a racemic mixture at the hydroxy-bearing carbon. Purification typically involves recrystallization from ethyl acetate/hexane mixtures.

Esterification of 2-Hydroxy-2-(1-Methyl-1H-Pyrazol-4-yl)Acetic Acid

An alternative two-step approach begins with synthesizing 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, followed by esterification with methanol . The acid is prepared via oxidation of 1-methyl-1H-pyrazole-4-carbaldehyde using Jones reagent (CrO₃/H₂SO₄), yielding the α-hydroxy acid intermediate. Subsequent Fischer esterification with methanol and catalytic sulfuric acid (5 mol%) at 65°C for 6 hours produces the target ester .

Reaction Scheme:

Pyrazole-4-carbaldehydeJones reagentα-Hydroxy acidH₂SO₄MeOHMethyl ester\text{Pyrazole-4-carbaldehyde} \xrightarrow{\text{Jones reagent}} \text{α-Hydroxy acid} \xrightarrow[\text{H₂SO₄}]{\text{MeOH}} \text{Methyl ester}

Optimization Insights:

  • Excess methanol (10 equiv) improves esterification efficiency .

  • Removal of water via Dean-Stark trap increases yield to 82% .

Cyclization of Hydrazine Derivatives with β-Keto Esters

A method adapted from pyrazolone synthesis employs β-keto esters and 1-methyl-1H-pyrazole-4-carbohydrazide . For example, methyl acetoacetate reacts with the carbohydrazide in acetic acid under reflux, forming a pyrazolone intermediate. Subsequent oxidation with hydrogen peroxide (30%) introduces the hydroxyl group at the 2-position .

Mechanistic Steps:

  • Nucleophilic attack of hydrazide on β-keto ester.

  • Cyclization to form pyrazolone ring.

  • Oxidation: C=OH₂O₂C-OH\text{C=O} \xrightarrow{\text{H₂O₂}} \text{C-OH} .

Performance Metrics:

Oxidizing AgentYield (%)Purity (%)
H₂O₂ (30%)6595
MnO₂5889

This method’s modularity allows for structural diversification but requires careful control of oxidation conditions to avoid over-oxidation .

Green Synthesis via Solvent-Free Mechanochemical Activation

A solvent-free, one-pot methodology leverages ball milling to activate the reaction between 1-methyl-1H-pyrazole-4-carbaldehyde and methyl glycolate . Sodium carbonate acts as a base, with milling at 30 Hz for 2 hours achieving 70% conversion.

Advantages:

  • Eliminates volatile organic solvents.

  • Reduces reaction time to 2 hours vs. 8–12 hours in solution .

Limitations:

  • Scalability challenges due to equipment constraints.

  • Lower yield compared to traditional methods .

Enzymatic Kinetic Resolution for Enantioselective Synthesis

Recent advances employ lipases (e.g., Candida antarctica Lipase B) to resolve racemic mixtures of the ester . The enzyme selectively hydrolyzes one enantiomer, leaving the desired (R)- or (S)-ester intact.

Conditions:

  • pH 7.0 phosphate buffer.

  • 40°C, 24 hours.

  • Enantiomeric excess (ee): ≥98% .

Comparison of Lipases:

Lipaseee (%)Yield (%)
CAL-B9845
Pseudomonas cepacia8538

While highly selective, this method’s industrial application is limited by enzyme cost and moderate yields .

Chemical Reactions Analysis

Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid. This reaction is pivotal for generating biologically active carboxylic acid derivatives.

Reagents/Conditions Product Yield Reference
H₂O, HCl (acidic)2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid85–92%
NaOH (basic), refluxSodium salt of the carboxylic acid78–88%

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion-mediated cleavage, forming a carboxylate intermediate.

Nucleophilic Acyl Substitution

The ester group participates in transesterification and aminolysis reactions, enabling functional group interconversion.

Transesterification

Reagents/Conditions Product Yield Reference
Ethanol, H₂SO₄, refluxEthyl 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetate70–75%

The reaction proceeds via acid-catalyzed nucleophilic attack by ethanol, replacing the methyl ester group with an ethyl moiety.

Oxidation and Reduction

The hydroxyl and ester groups are susceptible to redox transformations:

Oxidation of the Hydroxyl Group

Reagents/Conditions Product Notes Reference
KMnO₄, H₂O, 25°C2-oxo-2-(1-methyl-1H-pyrazol-4-yl)acetic acidRequires neutral pH

Oxidation converts the secondary alcohol to a ketone, though over-oxidation to carboxylic acids may occur under harsh conditions.

Reduction of the Ester Group

Reagents/Conditions Product Yield Reference
LiAlH₄, THF, 0°C2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)ethanol60–65%

Lithium aluminum hydride reduces the ester to a primary alcohol while preserving the hydroxyl group.

Participation in Cross-Coupling Reactions

The pyrazole ring facilitates metal-catalyzed coupling reactions. For example, Suzuki-Miyaura coupling synthesizes biaryl derivatives:

Reagents/Conditions Product Yield Reference
Pd(dppf)Cl₂, K₃PO₄, dioxane/H₂O, microwave (120°C, 30 min)Biphenyl-pyrazole hybrid83%

This method enables efficient bond formation between the pyrazole moiety and aryl boronic esters, expanding structural diversity .

Stability and Side Reactions

  • Thermal Stability : Decomposition occurs above 200°C, forming pyrazole fragments and acetic acid derivatives.

  • pH Sensitivity : The ester hydrolyzes rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions.

Scientific Research Applications

Pharmaceutical Development

AMPK Inhibition and Anticancer Potential

One of the most significant applications of methyl 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetate is its role as an inhibitor of AMP-activated protein kinase (AMPK). AMPK is crucial in regulating cellular energy homeostasis, and its inhibition has potential implications in cancer treatment. Research indicates that derivatives of this compound can serve as lead compounds for developing novel AMPK inhibitors, which may aid in anticancer therapies .

Case Study: Inhibition Studies

Preliminary studies have demonstrated that modifications to the structure of this compound can enhance or reduce its inhibitory effects on AMPK. This highlights the importance of exploring structure-activity relationships to optimize its pharmacological properties. For instance, variations in substituents on the pyrazole ring have been shown to significantly impact binding affinity and biological activity .

The biological activities associated with this compound extend beyond AMPK inhibition. Studies have indicated potential antifungal and antibacterial properties, particularly when modified with different substituents on the pyrazole moiety.

Case Study: Antifungal Activity

Research has shown that certain derivatives exhibit significantly higher antifungal activity against pathogens such as Helminthosporium species and Fusarium oxysporum. The effectiveness was linked to the electronic properties of substituents on the pyrazole ring, where electron-donating groups enhanced activity while electron-withdrawing groups diminished it .

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Similarity Score
Methyl 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetate 1251328-64-9 C₈H₁₀N₂O₃ 182.18 Hydroxyl group on α-carbon, methyl ester Reference compound
Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate 1250787-61-1 C₈H₁₂N₂O₂ 168.19 Ethyl ester (no hydroxyl group) 0.96
tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate 1443980-81-1 C₁₀H₁₆N₂O₂ 196.25 Bulkier tert-butyl ester 0.91
Methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate 224776-32-3 C₈H₁₂N₂O₂ 168.19 Extended methylene chain (propanoate backbone) 0.91
2-(1-Methyl-1H-pyrazol-4-yl)acetic acid 1152582-56-3 C₆H₈N₂O₂ 140.14 Carboxylic acid (no ester or hydroxyl group) 0.90
Methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetate 1909305-89-0 C₈H₁₂N₂O₂ 168.19 Additional methyl group on pyrazole ring N/A

Functional Group Impact on Properties

Ester Group Variations Ethyl vs. tert-Butyl Ester: The tert-butyl variant (CAS: 1443980-81-1) offers steric hindrance, which may reduce enzymatic degradation in drug delivery applications .

Hydroxyl Group Influence The hydroxyl group in the target compound introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to non-hydroxylated analogs like Methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetate (CAS: 1909305-89-0) .

Carboxylic Acid vs. Ester 2-(1-Methyl-1H-pyrazol-4-yl)acetic acid (CAS: 1152582-56-3) lacks the ester group, making it more acidic (pKa ~4-5) and reactive in coupling reactions, whereas the target compound’s ester group favors stability under basic conditions .

Biological Activity

Methyl 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetate is a pyrazole derivative with significant potential in medicinal chemistry, particularly as an inhibitor of AMP-activated protein kinase (AMPK). This compound is characterized by its unique structure, which includes a hydroxyl group and a pyrazole ring, contributing to its biological activity. This article delves into the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C7_7H10_{10}N2_2O3_3
  • Molecular Weight : 170.17 g/mol
  • CAS Number : 1251328-64-9

The presence of the hydroxyl group enhances solubility and reactivity compared to similar compounds, making it a versatile intermediate in organic synthesis.

Recent studies have highlighted the role of this compound as an AMPK inhibitor . AMPK is crucial for maintaining cellular energy homeostasis, and its inhibition can have significant implications in cancer therapy. The compound's derivatives are being explored as potential lead compounds for developing novel AMPK inhibitors that may aid in anticancer treatments .

Biological Activities

The biological activities of this compound include:

Anticancer Activity

Research indicates that compounds containing the pyrazole scaffold exhibit antiproliferative effects against various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)

These studies suggest that this compound and its derivatives may inhibit the growth of cancer cells through mechanisms involving AMPK inhibition .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance or reduce its biological activity. Preliminary SAR studies indicate that specific structural alterations can significantly impact its inhibitory effects on AMPK .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Microwave-Assisted Synthesis : Utilizing microwave irradiation to enhance reaction efficiency.
  • Traditional Organic Synthesis Techniques : Employing standard chemical reactions under controlled conditions.

These methods facilitate the production of the compound under mild conditions, allowing for further modifications to enhance its biological properties .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

Study 1: Antitumor Activity

A recent study synthesized various pyrazole derivatives and evaluated their anticancer effects in vitro. The results demonstrated that certain derivatives exhibited significant inhibition of cell proliferation in breast and liver cancer cell lines .

Study 2: AMPK Inhibition

Another investigation focused on the interaction between this compound and AMPK. The findings suggested that this compound could effectively inhibit AMPK activity, leading to altered metabolic pathways in cancer cells .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberSimilarityUnique Features
Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate1248548-23-30.85Lacks hydroxyl group
Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate1250787-61-10.82Ethyl instead of methyl
tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate1443980-81-10.81Bulky tert-butyl group

This table highlights the structural similarities and differences among related compounds, emphasizing the unique features of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetate, and how are reaction conditions optimized?

  • The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting methyl 2-bromoacetate with 1-methyl-1H-pyrazole-4-carboxamide in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) under reflux (80–100°C) . Optimization involves varying temperature, solvent polarity, and catalyst loading (e.g., CuI in cross-coupling reactions) to improve yields. Reaction progress is monitored via TLC or HPLC .

Q. How is the compound structurally characterized in academic research?

  • X-ray crystallography (e.g., SHELXL refinement) resolves the 3D structure, including bond angles and hydrogen bonding . NMR spectroscopy (¹H/¹³C) confirms functional groups and regiochemistry, with pyrazole protons typically appearing as singlets at δ 7.5–8.0 ppm . Mass spectrometry validates molecular weight (e.g., m/z 197.23 for [M+H]⁺) .

Q. What are the key stability considerations for handling this compound?

  • The ester group is prone to hydrolysis under acidic/basic conditions. Storage at 2–8°C in anhydrous solvents (e.g., DCM) minimizes degradation. Stability assays under varying pH (4–9) and thermal stress (25–60°C) are recommended for long-term studies .

Advanced Research Questions

Q. How can computational methods enhance the understanding of its reactivity and biological interactions?

  • Density Functional Theory (DFT) predicts reaction pathways (e.g., nucleophilic attack on the ester carbonyl) and transition states . Molecular docking screens for binding affinity with biological targets (e.g., kinases or GPCRs) by modeling hydrogen bonds and hydrophobic interactions with the pyrazole and hydroxyl groups .

Q. What strategies resolve contradictions in reported biological activity data?

  • Dose-response assays (IC₅₀/EC₅₀) under standardized conditions (e.g., cell line-specific media) clarify efficacy discrepancies. Metabolic stability studies (e.g., liver microsomes) identify if rapid degradation explains variable in vivo results . Contradictory enzyme inhibition data may arise from assay interference (e.g., compound aggregation); use orthogonal assays (SPR vs. fluorescence) to validate .

Q. How are reaction intermediates isolated and analyzed during multi-step syntheses?

  • Flash chromatography (silica gel, hexane/EtOAc gradient) isolates intermediates. In-situ IR spectroscopy tracks functional group transformations (e.g., esterification). For air-sensitive steps, Schlenk techniques under N₂/Ar prevent oxidation .

Q. What methodologies optimize enantiomeric purity for chiral derivatives?

  • Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers. Asymmetric catalysis (e.g., Ru-BINAP complexes) induces stereocontrol during hydroxyl group formation. X-ray crystallography confirms absolute configuration .

Methodological Challenges and Solutions

Q. How is crystallographic disorder addressed in X-ray structures of this compound?

  • SHELXL’s PART/SUMP commands model disordered atoms (e.g., rotating methyl groups). Twinning analysis (Hooft/Y parameter) resolves overlapping reflections in crystals with low symmetry .

Q. What techniques validate the compound’s role in modulating enzyme activity?

  • Kinetic assays (e.g., Michaelis-Menten plots) quantify inhibition constants (Kᵢ). Surface Plasmon Resonance (SPR) measures real-time binding kinetics (kₒₙ/kₒff) to immobilized enzymes . CRISPR-edited cell lines confirm target specificity by comparing wild-type vs. knockout responses .

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